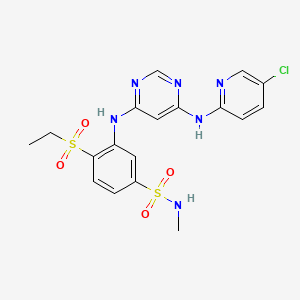

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide

Overview

Description

GSK854 is a potent TNNI3K inhibitor with IC50 (TNNI3K) < 10 nM. GSK854 exhibits substantial selectivity against B-Raf (>25-fold) and EGFR (IC50 > 25 μM), excellent broad spectrum kinase selectivity with >100-fold selectivity over 96% of kinases tested (≤50% inhibition @ 1 μM for 282 of 294 kinases, high activity in a TNNI3K cellular assay (IC50 = 8 nM), good pharmacokinetics in rats (Cl = 14 mL/min/kg, Vdss = 1.9 L/kg, t1/2 = 2.3 h, F = 48%).

Scientific Research Applications

Cardiac Disease Treatment

GSK854 is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), a kinase mainly expressed in the heart . It has been employed as an in vivo tool in investigational studies aimed at defining the role of TNNI3K within heart failure . This makes it a suitable lead for identifying new cardiac medicines .

Arrhythmia Treatment

Human genetic variants in TNNI3K are associated with supraventricular arrhythmias . As a potent TNNI3K inhibitor, GSK854 could potentially be used to treat these arrhythmias .

Cardiomyopathy Treatment

TNNI3K is also associated with cardiomyopathy . Therefore, GSK854 could potentially be used in the treatment of cardiomyopathy .

Cardiac Hypertrophy Treatment

Studies in mice implicate TNNI3K in cardiac hypertrophy . GSK854, being a potent TNNI3K inhibitor, could potentially be used in the treatment of cardiac hypertrophy .

Cardiac Regeneration

TNNI3K has been implicated in cardiac regeneration . Therefore, GSK854 could potentially be used to promote cardiac regeneration .

Recovery After Ischemia/Reperfusion Injury

TNNI3K has been implicated in recovery after ischemia/reperfusion injury . Therefore, GSK854 could potentially be used to aid recovery after such injuries .

Mechanism of Action

Target of Action

GSK854, also known as “3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide”, is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K) . TNNI3K is a kinase that is mainly expressed in the heart . It has been implicated in multiple cardiac phenotypes and physiological processes, including supraventricular arrhythmias, conduction disease, and cardiomyopathy .

Mode of Action

GSK854 interacts with TNNI3K, inhibiting its activity . This inhibition is highly potent, with GSK854 demonstrating relatively low IC50 values of less than 10 nM . GSK854 shows a higher selectivity than other TNNI3K inhibitors, such as GSK329 .

Biochemical Pathways

The inhibition of TNNI3K by GSK854 affects several biochemical pathways related to cardiac function. These include pathways involved in cardiac hypertrophy, cardiac regeneration, and recovery after ischemia/reperfusion injury . By inhibiting TNNI3K, GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Pharmacokinetics

These enhancements have resulted in an advanced series of potent inhibitors, including GSK854 .

Result of Action

The inhibition of TNNI3K by GSK854 can result in a variety of molecular and cellular effects. These include the inhibition of myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Action Environment

properties

IUPAC Name |

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDGERSSZUMLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?

A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)